1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a chlorophenyl group, a nitrobenzenesulfonyl group, and a piperazine ring, making it a molecule of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired piperazine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE include other piperazine derivatives such as:
- 1-[(4-Chlorophenyl)(phenyl)methyl]-4-(2-methylbenzyl)piperazine
- 2-[(4-Chlorophenyl)methyl]pyridine These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its combination of a chlorophenyl group and a nitrobenzenesulfonyl group, which imparts distinct reactivity and potential applications.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)26(24,25)17-8-4-3-7-16(17)21(22)23/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNANTQZKDADKDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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